4-[(Hydroxyimino)methyl]pyrimidin-2-amine
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Overview
Description
4-[(Hydroxyimino)methyl]pyrimidin-2-amine is a chemical compound with the molecular formula C5H6N4O and a molecular weight of 138.13 g/mol . It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is primarily used in industrial and scientific research applications .
Preparation Methods
The synthesis of 4-[(Hydroxyimino)methyl]pyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions typically involve the use of solvents such as THF (tetrahydrofuran) and catalysts like palladium .
Chemical Reactions Analysis
4-[(Hydroxyimino)methyl]pyrimidin-2-amine undergoes several types of chemical reactions, including:
Scientific Research Applications
4-[(Hydroxyimino)methyl]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various pyrimidine derivatives.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and antitrypanosomal properties
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Hydroxyimino)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it targets protozoan enzymes in diseases like malaria and sleeping sickness, disrupting their metabolic processes .
Comparison with Similar Compounds
4-[(Hydroxyimino)methyl]pyrimidin-2-amine can be compared with other similar compounds, such as:
2-aminopyrimidine: This compound shares a similar pyrimidine core but differs in its functional groups.
4-arylpyrimidines: These compounds have aryl groups attached to the pyrimidine ring, which can alter their chemical and biological properties.
Imidazole derivatives: Although structurally different, imidazole derivatives share some similar chemical reactivity and biological activities.
Biological Activity
4-[(Hydroxyimino)methyl]pyrimidin-2-amine, a pyrimidine derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique hydroxyimino group, which plays a crucial role in its interaction with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with a hydroxyimino group at the 1-position and an amino group at the 2-position. This configuration is significant for its biological interactions and reactivity:
- Molecular Formula : C6H8N4O
- Molecular Weight : 168.16 g/mol
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. The hydroxyimino group can also interact with nucleic acids, affecting their stability and function. This dual mechanism suggests that the compound may serve as a potent enzyme inhibitor or a modulator of gene expression .
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Antibacterial | S. aureus | 15.5 | |
Anticancer | MCF-7 | 12.0 | |
Anticancer | A549 | 10.5 | |
Anti-inflammatory | COX-2 inhibition | 8.0 |
Case Study: Anticancer Activity
A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of 12 µM, showcasing its potential as an anticancer agent . Further investigations into its mechanism revealed that it induces apoptosis through the activation of caspase pathways.
Properties
Molecular Formula |
C5H6N4O |
---|---|
Molecular Weight |
138.13 g/mol |
IUPAC Name |
(NE)-N-[(2-aminopyrimidin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H6N4O/c6-5-7-2-1-4(9-5)3-8-10/h1-3,10H,(H2,6,7,9)/b8-3+ |
InChI Key |
YSJYHXRCLPGGOR-FPYGCLRLSA-N |
Isomeric SMILES |
C1=CN=C(N=C1/C=N/O)N |
Canonical SMILES |
C1=CN=C(N=C1C=NO)N |
Origin of Product |
United States |
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